
RTI-111
Übersicht
Beschreibung
RTI-111, also known as this compound, is a chemical compound with the molecular formula C16H19Cl2NO2.ClH. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications .
Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology
Reinforcing Effects:
Research indicates that RTI-111 functions as a positive reinforcer in animal models, similar to traditional psychostimulants. In a study involving rhesus monkeys, this compound was self-administered under fixed-ratio schedules, demonstrating its potential for abuse comparable to cocaine . The compound was shown to enhance the reinforcing effects of methamphetamine (MA), suggesting that it may increase the behavioral potency of other stimulants rather than block them .
Discriminative Stimulus Effects:
this compound has been evaluated for its discriminative stimulus effects, where it produced full amphetamine-like responding in trained monkeys. This indicates that this compound can mimic the subjective effects of other stimulants, further emphasizing its role in behavioral pharmacology .
Neurotransmitter Interaction
This compound's high affinity for monoamine transporters positions it as a valuable tool for understanding neurotransmitter dynamics. Its interaction with DA, NE, and 5-HT transporters allows researchers to explore the underlying mechanisms of stimulant action and addiction. Studies suggest that this compound could serve as a model compound for investigating the neurochemical pathways involved in substance use disorders .
Forensic Toxicology
Detection in Biological Samples:
Recent investigations into the presence of this compound in biological samples have highlighted its significance in forensic toxicology. In two separate cases analyzed by forensic laboratories, this compound was detected in serum, femoral blood, and urine samples of individuals suspected of use. The findings indicated measurable concentrations of this compound and its metabolites, suggesting its viability as a marker for consumption in toxicological assessments .
Metabolite Profiling:
The metabolic pathways of this compound have been characterized, revealing metabolites such as ester hydrolysis products and N-demethylated compounds. These metabolites are crucial for developing screening methods for designer drugs and enhancing the detection capabilities within forensic settings .
Implications for Drug Development
Given its structural similarity to cocaine and its stimulant properties, this compound presents opportunities for drug development aimed at treating conditions such as ADHD or depression. Understanding its pharmacodynamics could lead to new therapeutic agents that leverage its action on monoamine transporters while minimizing abuse potential.
Data Table: Summary of Research Findings on this compound
Case Study 1: Behavioral Effects
In a controlled study with rhesus monkeys, this compound was administered under varying schedules to assess self-administration behavior. Results showed consistent self-administration patterns similar to those observed with cocaine and amphetamines, reinforcing the notion that this compound has significant reinforcing properties.
Case Study 2: Forensic Detection
Two forensic cases involving suspected drug use highlighted the presence of this compound in biological samples. The analysis revealed not only the parent compound but also significant levels of metabolites, underscoring the need for updated toxicological screening methods to include this emerging designer drug.
Wirkmechanismus
Target of Action
RTI-111, also known as Dichloropane, Unii-7V8GL5F9MQ, RTI-4229-111, 7V8GL5F9MQ, or UNII-7V8GL5F9MQ, is a stimulant of the phenyltropane class . The primary targets of this compound are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication and function.
Mode of Action
this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning it blocks the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations . By inhibiting the reuptake, this compound enhances the effect of these neurotransmitters, leading to increased stimulation of the post-synaptic neurons .
Biochemical Pathways
The action of this compound primarily affects the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound can enhance the activity of these pathways, leading to increased neurotransmission . The downstream effects of this increased neurotransmission can vary widely, depending on the specific neural circuits involved.
Pharmacokinetics
Given its structural similarity to cocaine, it is likely that this compound shares similar adme properties . These may include rapid absorption following oral or intranasal administration, widespread distribution throughout the body, metabolism primarily by liver enzymes, and excretion via the kidneys . The bioavailability of this compound, or the proportion of the drug that enters the circulation and can have an active effect, is also currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased neurotransmission in the monoaminergic system . This can lead to a range of effects, including increased alertness, euphoria, and changes in mood and cognition . The specific effects can vary widely among individuals, depending on factors such as dosage, route of administration, and individual physiology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of orally administered this compound . Additionally, factors such as diet, concurrent use of other medications, and individual genetic variations in drug-metabolizing enzymes can also influence the action and efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
RTI-111 interacts with monoamine transporters, specifically dopamine, norepinephrine, and serotonin transporters . These interactions play a crucial role in the biochemical reactions involving this compound. The compound’s high affinity for these transporters suggests that it may influence the transport and reuptake of these neurotransmitters, thereby affecting neural signaling .
Cellular Effects
In cellular processes, this compound has been observed to influence the extracellular levels of monoamines . This is presumably via reverse transport involving the monoamine transporters . This action of this compound is thought to play an important role in its effects, potentially influencing cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with monoamine transporters. It is hypothesized that this compound acts as a monoamine uptake blocker, potentially blocking behavioral effects of methamphetamine related to its abuse . This suggests that this compound may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound has a slower onset and longer duration of action compared to cocaine
Dosage Effects in Animal Models
In animal models, specifically rhesus monkeys, this compound has been observed to function as a positive reinforcer . When given as a pretreatment to monkeys self-administering methamphetamine under a progressive-ratio schedule, the methamphetamine dose-response function shifted to the left and down
Metabolic Pathways
Given its high affinity for monoamine transporters, it is likely that this compound is involved in pathways related to the metabolism of monoamines
Transport and Distribution
Given its interactions with monoamine transporters, it is likely that these transporters play a role in the transport and distribution of this compound
Subcellular Localization
Given its interactions with monoamine transporters, it is likely that this compound is localized to regions of the cell where these transporters are present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RTI-111 involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: RTI-111 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to ensure their purity and efficacy .
Vergleich Mit ähnlichen Verbindungen
RTI-111 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other derivatives of this compound and related chemical entities.
Biologische Aktivität
RTI-111, a 3-phenyltropane analog, has garnered significant attention in pharmacological research due to its interactions with monoamine transporters, particularly the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters. This compound is primarily studied for its potential as a treatment for cocaine addiction and its behavioral effects that resemble traditional psychostimulants.
This compound is structurally related to cocaine but exhibits distinct pharmacological properties. It functions as a selective monoamine transporter inhibitor , which means it blocks the reuptake of neurotransmitters, thereby increasing their extracellular levels. The mechanism of action involves:
- Inhibition of Transporters : this compound inhibits the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors.
Reinforcing Properties
Research indicates that this compound possesses reinforcing properties similar to those of traditional psychostimulants. In a study involving rhesus monkeys, this compound was administered under a fixed-ratio schedule of reinforcement:
- Self-Administration : All tested monkeys self-administered this compound, indicating its potential as a positive reinforcer. The doses ranged from 0.0003 to 0.03 mg/kg, administered intravenously (i.v.) .
- Interaction with Methamphetamine : When combined with methamphetamine (MA), this compound shifted the MA dose-response function leftward, suggesting that it enhances the reinforcing effects of MA rather than blocking them .
Study Overview
A notable study evaluated the behavioral effects of this compound in combination with MA:
Parameter | This compound Alone | This compound + MA | MA Alone |
---|---|---|---|
Self-administration | Positive Reinforcer | Enhanced Reinforcement | Variable |
Dose-response Shift | Not Applicable | Leftward Shift | Standard |
The results demonstrated that this compound not only acts as a stimulant but also increases the potency of other stimulants like MA, highlighting its potential role in addiction scenarios .
Metabolic Studies
Further investigations into the metabolic profile of this compound revealed important insights:
- Detection in Biological Samples : Studies found that this compound and its metabolites could be detected in human serum and urine samples, establishing it as a suitable marker for consumption. In one case study, concentrations were measured at approximately 0.6 ng/mL in serum and up to 4.5 ng/mL in urine .
Conclusion and Future Directions
The biological activity of this compound showcases its potential as both a stimulant and an adjunct treatment for cocaine addiction. Its ability to enhance the effects of other stimulants raises critical questions about its safety and efficacy in therapeutic contexts.
Future research should focus on:
- Long-term Effects : Understanding the long-term implications of this compound use, especially concerning addiction potential.
- Pharmacokinetics and Pharmacodynamics : Detailed studies on how this compound is metabolized and its interaction dynamics with various neurotransmitter systems.
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDQYHGQIZSGW-LZRDFDPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431334 | |
Record name | RTI-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150653-91-1 | |
Record name | RTI-111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RTI-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RTI-111 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V8GL5F9MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for RTI-111?
A1: this compound exerts its effects by binding to the dopamine transporter (DAT). [] This binding inhibits the reuptake of dopamine into presynaptic neurons, effectively increasing the concentration of dopamine in the synaptic cleft. [] While the precise binding site of this compound on DAT is not fully elucidated in the provided abstracts, its structural similarity to cocaine suggests it may interact with similar binding pockets.
Q2: How potent is this compound in comparison to other similar compounds?
A2: this compound demonstrates high affinity for the DAT, exhibiting an IC50 value of 0.81 nM. [] This makes it even more potent than its close analog, 3β-(3',4'-dichloro)phenyl)tropane-2β-carboxylic acid methyl ester (RTI-112), which has an IC50 of 0.79 nM. [] Notably, these two compounds were identified as having the highest affinity among the series of 3β-phenyltropane-2β-carboxylic acid methyl esters tested. []
Q3: What structural features of this compound contribute to its activity?
A3: Research suggests that both steric and electrostatic properties of 3β-phenyltropane-2β-carboxylic acid methyl ester analogs, including this compound, significantly influence their binding affinity to the dopamine transporter. [] Classical quantitative structure-activity relationship (QSAR) models highlight the importance of the compound's distribution property (pi) in dictating its activity. [] These findings were corroborated by comparative molecular field analysis (CoMFA) studies, which provided further insights into the specific steric and electrostatic interactions that govern binding. []
Q4: Has this compound been investigated in animal models?
A4: Yes, research indicates that this compound has been investigated for its cocaine-like discriminative stimulus effects in rats. [] Additionally, studies in rhesus monkeys have explored both its reinforcing and discriminative stimulus effects, including its interaction with methamphetamine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.